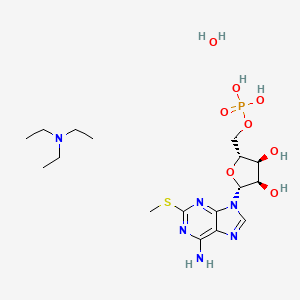
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
Overview
Description
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside: is a chemical compound with the molecular formula C14H16O5 . It is a derivative of hexopyranoside, featuring a benzylidene group at the 4,6-positions and an epoxide ring at the 2,3-positions. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside typically involves the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine. This reaction yields a mixture of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, with the former being the predominant product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of standard organic synthesis techniques, including protection and deprotection steps, to achieve the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to form diols or other reduced derivatives.
Oxidation Reactions: Oxidative cleavage of the benzylidene group can yield corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used to open the epoxide ring.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethylmagnesium bromide in the presence of copper(I) iodide yields 4,6-O-benzylidene-1,2-dideoxy-hex-1-enopyranosides .
Scientific Research Applications
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Carbohydrate Chemistry: For studying the reactivity and transformation of carbohydrate derivatives.
Biological Research: As a biochemical reagent for investigating enzyme mechanisms and metabolic pathways.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside involves the reactivity of its epoxide ring and benzylidene group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The benzylidene group provides additional stability and can be selectively removed under specific conditions to yield different products .
Comparison with Similar Compounds
- Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside
- Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside
- Methyl 4,6-O-benzylidene-2-deoxy-2-methyl-α-D-altropyranoside
Uniqueness: Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is unique due to its specific combination of an epoxide ring and a benzylidene group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the benzylidene group also allows for selective transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTCRHINASMQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941213 | |
| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1 | |
| Record name | Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC170222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC161077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC41445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


